molecular formula C11H9F3N2O B2774614 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 63695-47-6

1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2774614
CAS No.: 63695-47-6
M. Wt: 242.201
InChI Key: IJXZPNBQRFQWPE-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is a high-value pyrazolone derivative offered for research and further manufacturing use. Pyrazolones represent a privileged scaffold in medicinal chemistry with a history of diverse therapeutic applications. This compound is of significant interest in modern drug discovery, particularly in the development of novel anti-inflammatory and anticancer agents. Research indicates that pyrazole-based biomolecules can function as selective COX-2 inhibitors and exhibit potent cytotoxic activities against various cancer cell lines by inducing apoptosis and autophagy . The structure-activity relationship (SAR) of similar trifluoromethyl-substituted pyrazolones suggests that the trifluoromethyl group is a critical pharmacophore, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets . Furthermore, the pyrazolone core is a versatile synthetic intermediate, amenable to further functionalization at multiple reactive sites to generate a wide array of derivatives for lead optimization and SAR studies . This product is intended for research purposes as a key intermediate in organic synthesis and for pharmacological screening in the development of new therapeutic candidates. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-7-2-4-8(5-3-7)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXZPNBQRFQWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-methylphenylhydrazine with trifluoroacetic anhydride, followed by cyclization. The reaction conditions often include the use of a suitable solvent such as ethanol or acetonitrile and a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

C–F Bond Functionalization

The trifluoromethyl group undergoes selective activation for further derivatization:

2.1 Hydrolysis Reactions
Controlled hydrolysis with KOH/EtOH converts the CF₃ group to COOH:
CF3COOH\text{CF}_3 \rightarrow \text{COOH} (72% yield, 12h reflux) .

2.2 Nucleophilic Substitution
Reaction with Grignard reagents replaces fluorine atoms:
CF3+RMgXCR2F\text{CF}_3 + \text{RMgX} \rightarrow \text{CR}_2\text{F} (X = Cl, Br; 65% yield) .

Oxidation

Treatment with KMnO₄/H₂SO₄ oxidizes the dihydropyrazole ring:
4,5-dihydro-1H-pyrazol-5-one1H-pyrazole-5-one\text{4,5-dihydro-1H-pyrazol-5-one} \rightarrow \text{1H-pyrazole-5-one} (94% conversion).

Reduction

NaBH₄/MeOH reduces the ketone moiety:
C=OCH-OH\text{C=O} \rightarrow \text{CH-OH} (68% yield, 2h RT).

Biological Activity Modulation

Structural modifications correlate with pharmacological effects:

DerivativeBiological ActivityIC₅₀/PotencyReference
N-Trimethylsilyl analogCOX-2 inhibition0.19 μM
4-Carboxyethyl esterAnticancer (A549)GI₅₀ = 0.04 μM
1-(2,4-Dimethoxyphenyl)IL-6 inhibition82% at 10 μM

The trifluoromethyl group enhances metabolic stability, increasing plasma half-life by 3× compared to non-fluorinated analogs .

Comparative Reactivity Analysis

The compound exhibits distinct reactivity vs. structural analogs:

PropertyThis Compound1-(4-Cl-C₆H₄) Analog1-(3-Me-C₆H₄) Analog
Suzuki coupling rate88%72%81%
Hydrolysis half-life120 min90 min150 min
LogP2.342.782.15

Electron-withdrawing CF₃ and donating 4-Me groups create balanced lipophilicity for drug-like properties .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects in several areas:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds, including 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, exhibit anti-inflammatory properties. A patent describes its application in treating inflammation-related disorders, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Antimicrobial Properties

Studies have shown that pyrazole derivatives possess significant antimicrobial activity against various bacterial strains. The trifluoromethyl group enhances the potency of these compounds against Gram-positive bacteria while maintaining low toxicity to human cells . This suggests potential applications in developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is ongoing to elucidate the specific pathways involved.

Material Science Applications

Beyond pharmacological uses, this compound has applications in material science:

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing novel heterocyclic compounds that can be utilized in organic electronics and photonic devices due to their unique electronic properties .

Ligand Development

It can be employed in the development of ligands for coordination chemistry, enhancing the performance of catalysts in various chemical reactions .

Case Studies

Several studies have documented the synthesis and application of this compound:

StudyFindings
Abdel-Wahab et al. (2023)Synthesized a new pyrazole derivative with enhanced anti-inflammatory activity, demonstrating the effectiveness of the trifluoromethyl group in improving pharmacological profiles .
Karrouchi et al. (2018)Reviewed the pharmacological activities of pyrazole derivatives, confirming their potential as analgesics and anti-cancer agents .
Vijesh et al. (2013)Investigated antimicrobial properties of similar compounds, establishing a correlation between structure and biological activity .

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
  • 2-(4-methylphenyl)-5-(trifluoromethyl)-3H-pyrazole
  • 2-(4-methylphenyl)-5-(trifluoromethyl)-4H-pyrazole

Uniqueness

1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is unique due to the specific positioning of the trifluoromethyl and methylphenyl groups on the pyrazolone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(4-Methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one, a derivative of pyrazolone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. This article reviews its biological activity, synthesizing findings from various studies and highlighting relevant case studies.

  • Molecular Formula : C11H10F3N3O
  • Molecular Weight : 251.21 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory properties. In a study on related compounds, it was found that certain pyrazolone derivatives could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

2. Anticancer Activity

Numerous studies have reported the anticancer potential of pyrazolone derivatives:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
  • Cell Lines Tested : Notable efficacy was observed against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Cell Line IC50 (µM) Effect
MDA-MB-23115Inhibition of proliferation
HepG220Induction of apoptosis
A549 (Lung Cancer)18Cell cycle arrest

3. Cytotoxicity

Cytotoxicity assays reveal that this compound has selective toxicity towards cancer cells while sparing normal cells. The Brine Shrimp Lethality Assay indicated moderate toxicity levels, suggesting a need for further optimization to enhance selectivity and reduce side effects .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives based on the pyrazolone scaffold, including this compound. The synthesized compounds were evaluated for their biological activity against various cancer cell lines. The results demonstrated that modifications to the trifluoromethyl group significantly influenced anticancer activity .

Case Study 2: In Vivo Studies

In vivo studies using murine models showed that administration of the compound resulted in significant tumor reduction compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(4-methylphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one?

The compound is typically synthesized via cyclocondensation reactions. A general approach involves refluxing a substituted chalcone derivative (e.g., (E)-1-(4-methylphenyl)-3-(trifluoromethyl)prop-2-en-1-one) with hydrazine hydrate in glacial acetic acid for 6–8 hours. Reaction progress is monitored via TLC, and the product is isolated by vacuum filtration and recrystallized from ethanol or dichloromethane . Key considerations include stoichiometric control of hydrazine and optimization of reflux time to minimize by-products like open-chain hydrazones.

Q. How is the purity and structural integrity of this compound verified in synthetic workflows?

Analytical techniques include:

  • TLC : To monitor reaction progress using silica-gel plates and UV visualization.
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and the absence of tautomeric forms (e.g., enol-keto equilibria). The trifluoromethyl group (CF3-\text{CF}_3) appears as a quartet in 19^19F NMR at ~-60 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 285.1) .

Q. What are the key challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization often requires slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures). Challenges include polymorphism due to the flexible 4,5-dihydropyrazol-5-one ring and steric effects from the 4-methylphenyl group. Successful crystallization yields triclinic or monoclinic crystals, with unit-cell parameters typically around a=7.58.0a = 7.5–8.0 Å, b=15.516.0b = 15.5–16.0 Å, and α/β7080\alpha/\beta \approx 70–80^\circ .

Advanced Research Questions

Q. How can computational methods complement experimental data in resolving tautomeric ambiguities?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict the stability of the 4,5-dihydro-1H-pyrazol-5-one form over the enol tautomer. Comparative analysis of calculated vs. experimental 1^1H NMR chemical shifts (e.g., H-5 proton at δ 3.8–4.2 ppm) and IR carbonyl stretches (~1680–1700 cm1^{-1}) validates the dominant tautomer .

Q. What strategies are effective in refining crystal structures with disordered trifluoromethyl groups?

In X-ray refinement (using SHELXL or Olex2), the CF3-\text{CF}_3 group may exhibit rotational disorder. Strategies include:

  • Applying isotropic displacement parameters for fluorine atoms.
  • Using PART and SUMP instructions to model partial occupancy.
  • Validating with Hirshfeld surface analysis to ensure realistic intermolecular contacts (e.g., C–H···O/F interactions) .

Q. How can researchers address contradictions between spectroscopic and crystallographic data?

For example, if NMR suggests a dynamic equilibrium but XRD shows a single conformer:

  • Perform variable-temperature NMR to detect tautomerization barriers.
  • Use synchrotron XRD to resolve low-occupancy disordered components.
  • Cross-validate with solid-state NMR or Raman spectroscopy to assess crystal packing effects .

Q. What catalytic systems enhance the reactivity of this compound in further functionalization?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 4-methylphenyl ring is feasible but requires careful ligand selection (e.g., SPhos) to avoid deactivation by the electron-withdrawing CF3-\text{CF}_3 group. Microwave-assisted conditions (120°C, 30 min) in toluene/EtOH improve yields compared to traditional heating .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement ; WinGX/ORTEP for visualization .
  • Spectral Databases : SDBS or NIST Chemistry WebBook for reference NMR/IR spectra.
  • Synthetic Protocols : Optimized procedures in Journal of Young Pharm (2020) and Acta Crystallographica .

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